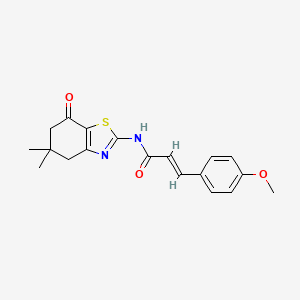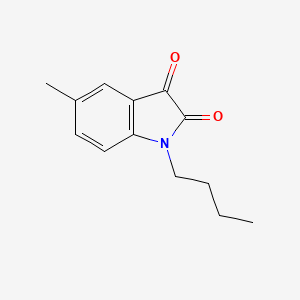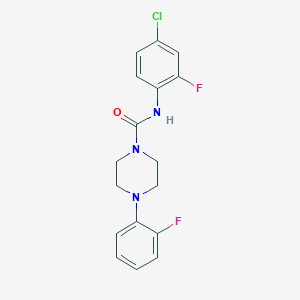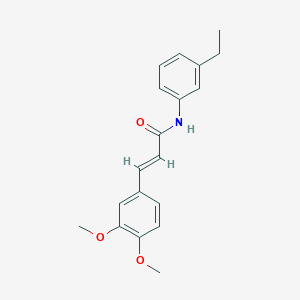![molecular formula C18H13BrClNO4 B4736997 methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4736997.png)
methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate
Descripción general
Descripción
Methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate, also known as BRINOL, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the regulation of neurotransmitters in the brain. The inhibition of AChE by BRINOL has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Mecanismo De Acción
The mechanism of action of methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate involves the inhibition of AChE, which is responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in several cognitive functions, including memory, learning, and attention. The inhibition of AChE by methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate has also been found to have antioxidant properties, which can protect the brain from oxidative stress. Additionally, methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate has been found to have anti-inflammatory properties, which can reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate in lab experiments include its potency as an AChE inhibitor, its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders, and its antioxidant and anti-inflammatory properties. The limitations of using methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate in lab experiments include its synthetic nature, which may limit its availability and increase its cost, and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate. One direction is to optimize the synthesis of the compound to improve its yield and purity. Another direction is to conduct further preclinical studies to determine its safety and efficacy in animal models. Additionally, clinical trials are needed to determine the safety and efficacy of methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate in humans. Finally, research is needed to determine the potential applications of methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Aplicaciones Científicas De Investigación
Methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been found to be a potent inhibitor of AChE, which is responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE by methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate has also been found to have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
methyl 1-[2-(4-bromo-2-chlorophenoxy)acetyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO4/c1-24-18(23)13-9-21(15-5-3-2-4-12(13)15)17(22)10-25-16-7-6-11(19)8-14(16)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAXERYRXFTJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)COC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-1-(4-methylphenyl)-4(1H)-pyrimidinone](/img/structure/B4736940.png)

![3-ethyl 7-methyl 5-(2-furyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4736955.png)



![1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole](/img/structure/B4736990.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-dihydroxybenzohydrazide](/img/structure/B4736993.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline](/img/structure/B4736996.png)
![2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4737000.png)

![N-(5-methyl-3-isoxazolyl)-4-({[(4-nitrophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4737008.png)
![N-(tetrahydro-2-furanylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4737014.png)